(3S)-1-Benzyl-3-phenylpyrrolidine
Description
Properties
CAS No. |
59349-74-5 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
(3S)-1-benzyl-3-phenylpyrrolidine |
InChI |
InChI=1S/C17H19N/c1-3-7-15(8-4-1)13-18-12-11-17(14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m1/s1 |
InChI Key |
XGEZXIRZOJOBFI-QGZVFWFLSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Stereochemistry: The S-configuration at the 3-position distinguishes it from the R-enantiomer (e.g., (3R)-(-)-1-Benzyl-3-aminopyrrolidine), which may exhibit divergent biological activity or catalytic behavior .
- Synthetic Complexity : Introducing the phenyl group likely requires advanced coupling methods (e.g., Suzuki-Miyaura), contrasting with hydroxylated analogs synthesized via diol formation from tartaric acid .
Physicochemical and Functional Properties
- Boiling Point: The phenyl substituent likely elevates boiling points compared to hydroxylated analogs (e.g., (S)-1-Benzyl-3-pyrrolidinol, 115°C at 0.8 mmHg) due to increased molecular weight and van der Waals interactions .
- Solubility: Hydroxyl and amino groups in analogs improve aqueous solubility, whereas the phenyl group in the target compound favors organic solvents (e.g., DCM, toluene) .
- Chiral Applications : The S-configuration makes it valuable in asymmetric catalysis or as a chiral auxiliary, similar to (3S,4S)-1-Benzylpyrrolidine-3,4-diol, which serves as a precursor for stereoselective syntheses .
Preparation Methods
Benzylamine-Ethyl Propionate Condensation
The foundational approach involves cyclocondensation between benzylamine and ethyl propionate under basic conditions. As detailed in CN102060743A, sodium ethoxide catalyzes the reaction in toluene at 20–30°C, forming ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate as a key intermediate. Subsequent acid hydrolysis (pH 2–3 with HCl) and neutralization yield 1-benzyl-3-pyrrolidone, which undergoes stereoselective reduction to the target compound.
Critical parameters:
- Molar ratio : Benzylamine : ethyl propionate : sodium ethoxide = 1 : 1 : 0.28
- Reaction time : 3–4 hours for cyclization, 4.5 hours for toluene removal
- Yield : 96% theoretical based on benzylamine input
This method’s scalability is demonstrated through industrial-scale equipment described in ChemicalBook protocols, where reaction tanks with cooling jackets maintain precise temperature control.
Stereochemical Control in Asymmetric Synthesis
Chiral Pool Utilization
Ambeed’s research highlights the use of (S)-3-phenylpyrrolidine as a chiral starting material. Through strategic functionalization:
- Ring-opening : Acidic cleavage of the pyrrolidine ring generates primary amines for subsequent reductive alkylation.
- Benzylation : Benzyl halides react with the amine intermediate under phase-transfer conditions (e.g., NaOH/benzyl bromide).
Key advantage: Leverages inherent chirality of the starting material, avoiding costly resolution steps.
Catalytic Asymmetric Hydrogenation
The Chem-Impex route employs Pd/C-mediated hydrogenation of prochiral enamines. For example:
$$
\text{(3R)-1-Benzyl-3-(ethylamino)pyrrolidine} \xrightarrow{\text{H}_2/\text{Pd}} \text{(3S)-1-Benzyl-3-phenylpyrrolidine}
$$
Conditions : 50 psi H₂ in methanol/acetic acid (3:1), 24-hour reaction time.
Chiral induction : Achieved through substrate-controlled stereochemistry rather than external catalysts.
Photochemical Synthesis Innovations
Blue Light-Mediated [2+2] Cycloaddition
A breakthrough method from the Royal Society of Chemistry utilizes N-phenylmaleimide and 1,2-bis(4-methoxyphenyl)disulfane under blue LED irradiation (λ = 419 nm):
$$
\text{N-phenylmaleimide} + \text{disulfane} \xrightarrow{\text{EtOAc, hv}} \text{(3S,4R)-1-Benzyl-3-hydroxy-4-thiophenylpyrrolidine-2,5-dione}
$$
Optimized parameters :
- 0.5 equiv disulfane relative to maleimide
- 9-hour irradiation in ethyl acetate
- 85% yield with 98% ee after column chromatography
This photochemical approach eliminates metal catalysts, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
Table 1: Performance metrics of major synthetic routes.
Process Intensification and Purification
Distillation and Phase Separation
Industrial protocols emphasize toluene-water azeotropic distillation to remove solvents after cyclocondensation. Post-reaction workup involves:
Chromatographic Resolution
For enantiomerically pure batches, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve racemic mixtures. Ambeed reports baseline separation (α = 1.32) using hexane/isopropanol (90:10).
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